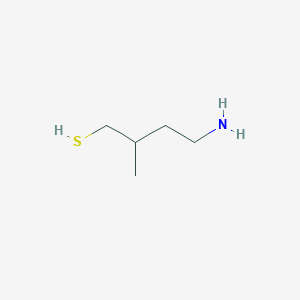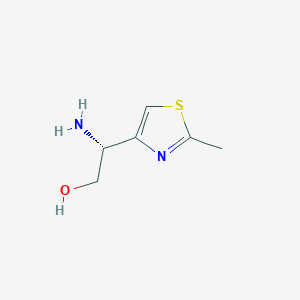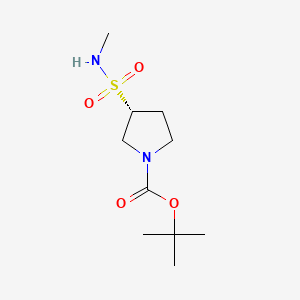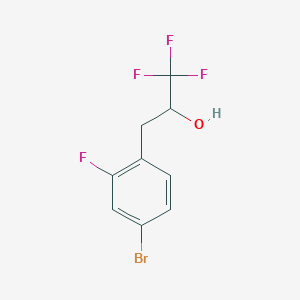
4-Amino-2-methylbutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methylbutane-1-thiol is an organic compound with the molecular formula C5H13NS It is a thiol, characterized by the presence of a sulfhydryl (-SH) group, and an amine, characterized by the presence of an amino (-NH2) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 4-Amino-2-methylbutane-1-thiol may involve more efficient and scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-methylbutane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium hydrosulfide (NaSH) or thiourea can be used for introducing the thiol group.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-2-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying thiol-based redox reactions.
Medicine: Investigated for its potential therapeutic properties, including as a radioprotector due to its thiol group.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-methylbutane-1-thiol involves its interaction with various molecular targets:
Molecular Targets: The thiol group can interact with metal ions and proteins, forming stable complexes.
Pathways Involved: The compound can participate in redox reactions, acting as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Butane-1-thiol: Similar in structure but lacks the amino group.
2-Methyl-1-butanethiol: Similar but with a different position of the thiol group.
Uniqueness: 4-Amino-2-methylbutane-1-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
Fórmula molecular |
C5H13NS |
|---|---|
Peso molecular |
119.23 g/mol |
Nombre IUPAC |
4-amino-2-methylbutane-1-thiol |
InChI |
InChI=1S/C5H13NS/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3 |
Clave InChI |
JUQAWNRQYRTSMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
![N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)

amine](/img/structure/B13588403.png)




![rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis](/img/structure/B13588434.png)
